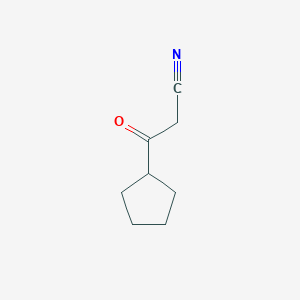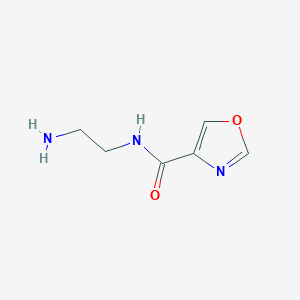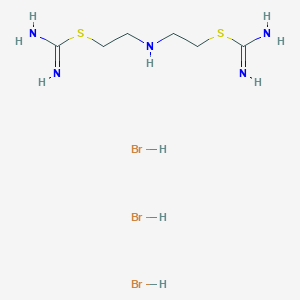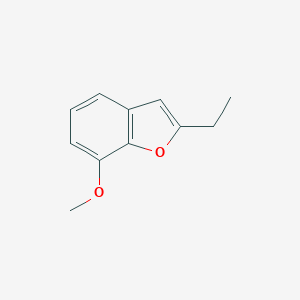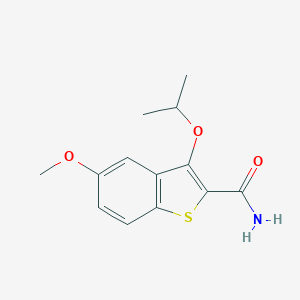
Thiophene, 2,5-dihydro-2-methyl-4-(1-methylethyl)-, 1,1-dioxide (9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiophene, 2,5-dihydro-2-methyl-4-(1-methylethyl)-, 1,1-dioxide (9CI) is a heterocyclic organic compound with a molecular formula of C8H13O2S. It is commonly known as sulcotrione and is used as a herbicide for weed control in maize, sorghum, and sugarcane. Sulcotrione is a member of the triketone herbicide family and is known for its high efficiency and selectivity.
Mecanismo De Acción
Sulcotrione works by inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), which is essential for the biosynthesis of carotenoids and plastoquinone in plants. This leads to the disruption of the photosynthetic process in plants, ultimately resulting in their death.
Efectos Bioquímicos Y Fisiológicos
Sulcotrione has been shown to have low toxicity in mammals and is considered safe for use in agriculture. However, studies have shown that sulcotrione can cause oxidative stress and damage to liver and kidney cells in rats when administered at high doses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Sulcotrione is a useful tool for studying the role of HPPD in plants and the effects of photosynthetic disruption. However, its use is limited to plant studies and cannot be used in other biological systems.
Direcciones Futuras
1. Development of sulcotrione derivatives with improved selectivity and efficacy.
2. Investigation of the potential use of sulcotrione in combination with other herbicides for weed control.
3. Study of the molecular mechanisms underlying sulcotrione-induced apoptosis in cancer cells.
4. Investigation of the potential use of sulcotrione as an antimicrobial agent in clinical settings.
Métodos De Síntesis
Sulcotrione is synthesized using a multi-step process that involves the reaction of 2,4-pentanedione with thiophene-2-carbaldehyde. The resulting product is then treated with isopropylmagnesium bromide, followed by oxidation with hydrogen peroxide to yield sulcotrione.
Aplicaciones Científicas De Investigación
Sulcotrione has been extensively studied for its potential applications in various scientific fields. It has been shown to have significant antimicrobial activity against various bacterial strains, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. Sulcotrione has also been studied for its potential use in cancer treatment, as it has been shown to induce apoptosis in cancer cells.
Propiedades
Número CAS |
104664-76-8 |
|---|---|
Nombre del producto |
Thiophene, 2,5-dihydro-2-methyl-4-(1-methylethyl)-, 1,1-dioxide (9CI) |
Fórmula molecular |
C8H14O2S |
Peso molecular |
174.26 g/mol |
Nombre IUPAC |
2-methyl-4-propan-2-yl-2,5-dihydrothiophene 1,1-dioxide |
InChI |
InChI=1S/C8H14O2S/c1-6(2)8-4-7(3)11(9,10)5-8/h4,6-7H,5H2,1-3H3 |
Clave InChI |
VRHBQKTUUXQODU-UHFFFAOYSA-N |
SMILES |
CC1C=C(CS1(=O)=O)C(C)C |
SMILES canónico |
CC1C=C(CS1(=O)=O)C(C)C |
Sinónimos |
Thiophene, 2,5-dihydro-2-methyl-4-(1-methylethyl)-, 1,1-dioxide (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



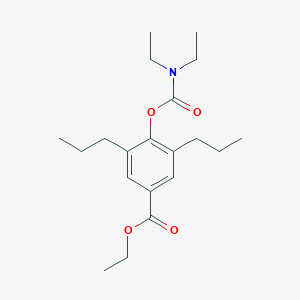
![5-[(3,5-Diethoxyphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B9429.png)
![5-Bromo-2,3-dihydrobenzo[B]furan-7-carbonyl chloride](/img/structure/B9431.png)
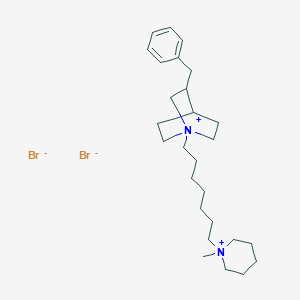
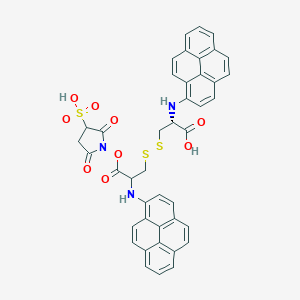
![2-[(Decylamino)methyl]phenol](/img/structure/B9443.png)
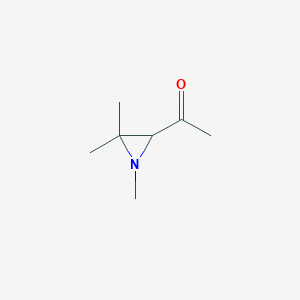
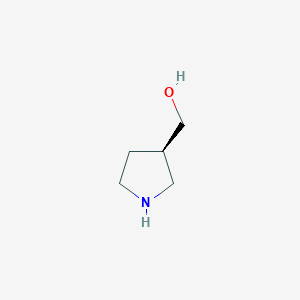
![1,2,2-Trimethyl-3-[(2-oxothiolan-3-yl)carbamoyl]cyclopentane-1-carboxylic acid](/img/structure/B9448.png)
